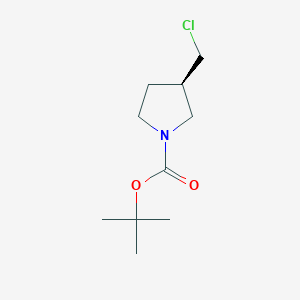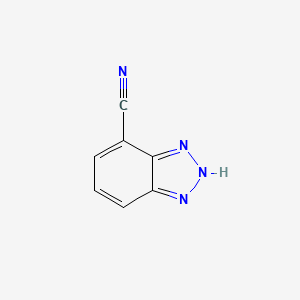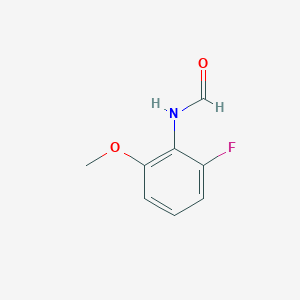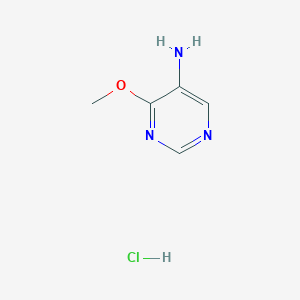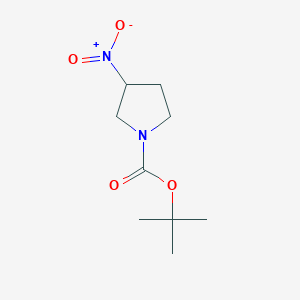![molecular formula C7H13ClN2OS B1441310 1-硫杂-4,8-二氮杂螺[4.5]癸烷-3-酮盐酸盐 CAS No. 1203898-18-3](/img/structure/B1441310.png)
1-硫杂-4,8-二氮杂螺[4.5]癸烷-3-酮盐酸盐
描述
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic applications, particularly in the treatment of ulcers .
科学研究应用
1-Thia-4,8-diazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its anti-ulcer activity.
Medicine: The compound’s anti-ulcer properties make it a candidate for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
It has been found to possess anti-ulcer activity , suggesting that it may interact with targets involved in gastric ulcer formation and healing.
Mode of Action
Given its anti-ulcer activity , it can be inferred that it interacts with its targets to modulate the physiological processes involved in ulcer formation and healing.
Biochemical Pathways
Considering its anti-ulcer activity , it is likely that it influences pathways related to gastric acid secretion, mucosal protection, and ulcer healing.
Result of Action
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in the reduction of ulcer formation and promotion of ulcer healing.
生化分析
Biochemical Properties
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions, particularly as an anti-ulcer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in gastric acid secretion, thereby reducing stomach acidity and promoting ulcer healing . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize its binding to target enzymes and proteins.
Cellular Effects
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In gastric epithelial cells, the compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation and promoting mucosal healing . Additionally, it modulates cellular metabolism by inhibiting enzymes involved in the synthesis of gastric acid, leading to decreased acid production and enhanced ulcer healing .
Molecular Mechanism
The molecular mechanism of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride involves its binding interactions with specific biomolecules . The compound binds to the active sites of enzymes responsible for gastric acid secretion, such as H+/K+ ATPase, thereby inhibiting their activity . This inhibition reduces the production of gastric acid, which is crucial for ulcer healing. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response, further contributing to its anti-ulcer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies in vitro and in vivo have demonstrated sustained anti-ulcer activity, with no significant loss of efficacy over time
Dosage Effects in Animal Models
Studies on the dosage effects of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride in animal models have revealed a dose-dependent response . At lower doses, the compound effectively reduces gastric acid secretion and promotes ulcer healing without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in several metabolic pathways, primarily related to its anti-ulcer activity . The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, which may impact its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are critical for its therapeutic effects . The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in the gastric mucosa, where it exerts its anti-ulcer effects . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is essential for its activity and function . The compound is primarily localized in the cytoplasm and the membranes of gastric epithelial cells . It may also be targeted to specific organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in gastric acid secretion . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments .
准备方法
The synthesis of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a one-pot three-component condensation reaction. The key reactants include N-benzylpiperidone, an appropriate amine, and thioglycolic acid. The reaction is carried out in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the efficient production of the compound with high purity.
化学反应分析
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
相似化合物的比较
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spirocyclic structure but contains an oxygen atom instead of sulfur.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer activity but differ in their core structure and pharmacological properties.
The uniqueness of 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride lies in its specific spirocyclic framework, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPUQBSLMXRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-18-3 | |
| Record name | 1-Thia-4,8-diazaspiro[4.5]decan-3-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1441232.png)
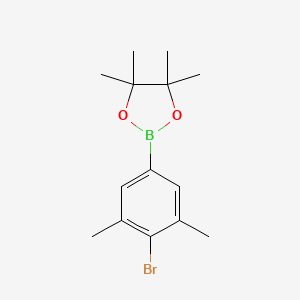

![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
